molecular formula C12H12O B165321 2-Ethoxynaphthalene CAS No. 93-18-5

2-Ethoxynaphthalene

Cat. No.: B165321
CAS No.: 93-18-5
M. Wt: 172.22 g/mol
InChI Key: GUMOJENFFHZAFP-UHFFFAOYSA-N
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Description

2-Ethoxynaphthalene, also known as β-naphthyl ethyl ether, is an organic compound with the chemical formula C12H12O. It is characterized by its ethoxy group attached to the naphthalene ring, which imparts specific chemical and physical properties to the compound. This white crystalline material is known for its aromatic properties and is commonly used as a solvent in organic synthesis and as a starting material in the production of dyes and pharmaceuticals .

Biochemical Analysis

Biochemical Properties

It is known that 2-Ethoxynaphthalene is insoluble in water but soluble in alcohol, ether, chloroform, carbon disulfide, petroleum ether, and toluene . It has a melting point of 35-37°C and a boiling point of 282°C .

Cellular Effects

The specific cellular effects of this compound are not well-documented in the literature. It is known that similar compounds can interact with various cellular processes. For instance, some naphthalenes have been shown to interact with cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that similar compounds can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that similar compounds can exhibit changes in their effects over time, including changes in stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that similar compounds can exhibit varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors, and affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that similar compounds can interact with transporters or binding proteins, affecting their localization or accumulation .

Subcellular Localization

It is known that similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethoxynaphthalene can be synthesized through the etherification of 2-naphthol with ethanol in the presence of sulfuric acid. The process involves adding ethanol into a reaction kettle, dissolving 2-naphthol, and then adding concentrated sulfuric acid dropwise. The mixture is heated under reflux for about 10 hours. After the reaction, the solution is added to a 5% sodium hydroxide solution, which precipitates off-white crystals. The crude product is then dried and refined by vacuum distillation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous reactors and automated systems ensures consistent quality and yield. The process involves careful control of reaction conditions, such as temperature and pH, to optimize the production efficiency and purity of the final product .

Chemical Reactions Analysis

2-Ethoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding naphthoquinones under specific conditions.

    Reduction: Reduction reactions can convert it into different naphthalene derivatives.

    Substitution: It participates in aromatic substitution reactions, where the ethoxy group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nitrating agents are employed under controlled conditions.

Major Products Formed:

Scientific Research Applications

2-Ethoxynaphthalene has diverse applications in scientific research:

    Chemistry: It is used as a reactant in the preparation of biologically active compounds and as a model compound in studies of aromatic substitution reactions.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is utilized in the synthesis of pharmaceutical intermediates, such as sodium ethoxynaphthylpenicillin.

    Industry: It serves as a starting material in the production of dyes, fragrances, and other industrial chemicals

Comparison with Similar Compounds

2-Ethoxynaphthalene can be compared with other similar compounds, such as:

    2-Methoxynaphthalene: Similar in structure but with a methoxy group instead of an ethoxy group.

    2-Butoxynaphthalene: Contains a butoxy group, leading to variations in physical and chemical properties.

    2-Propoxynaphthalene: Features a propoxy group, affecting its reactivity and applications.

Uniqueness: this compound’s unique combination of an ethoxy group and a naphthalene ring provides specific aromatic properties and reactivity, making it distinct from its analogs. Its applications in organic synthesis, pharmaceuticals, and industrial processes highlight its versatility and importance .

Properties

IUPAC Name

2-ethoxynaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O/c1-2-13-12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMOJENFFHZAFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=CC=CC=C2C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2049684
Record name 2-Ethoxynaphthalene
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Molecular Weight

172.22 g/mol
Source PubChem
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Physical Description

Liquid; Pellets or Large Crystals, Solid, White crystalline material, aroma suggestive of orange blossom
Record name Naphthalene, 2-ethoxy-
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Record name 2-Ethoxynaphthalene
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Record name beta-Naphthyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

282.00 °C. @ 760.00 mm Hg
Record name 2-Ethoxynaphthalene
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Solubility

Insoluble in water, soluble in oils, soluble (in ethanol)
Record name beta-Naphthyl ethyl ether
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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CAS No.

93-18-5
Record name 2-Ethoxynaphthalene
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Record name 2-Ethoxynaphthalene
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Record name 2-ETHOXYNAPHTHALENE
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Record name Naphthalene, 2-ethoxy-
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Record name 2-Ethoxynaphthalene
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Record name Ethyl 2-naphthyl ether
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Record name .BETA.-NAPHTHYL ETHYL ETHER
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Record name 2-Ethoxynaphthalene
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Melting Point

37.5 °C
Record name 2-Ethoxynaphthalene
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Synthesis routes and methods I

Procedure details

450 g of β-naphthol, 200 ml of ethanol and 50 ml of 98% sulfuric acid were mixed and after finishing the generation of heat the mixture was heated on a steam bath for 4 hours. After allowing to stand and cool, the lower layer was removed. Then the procedures wherein to the residue were added 40 ml of ethanol and 20 ml of 98% sulfuric acid, the mixture was heated on a steam bath for 3 hours and the lower layer was removed after allowing to stand and cool were repeated three times. The organic layer was washed with water to which was added an aqueous solution of sodium hydroxide (40 g of sodium hydroxide dissolved in 1 liter of water) and the mixture was warmed and shaked. While it was warm, the lower layer was removed, the upper layer was poured into an aqueous solution of sodium hydroxide and cooled to solidified. The solid was collected by filtration, washed with water and air-dried. Yield: 461 g.
Quantity
450 g
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200 mL
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Synthesis routes and methods II

Procedure details

Silylations of aryl alkyl ethers at elevated temperatures were conducted under the conditions applied to diaryl ethers to probe the cleavage selectivity of sp2 versus sp3 C—O bond. At the elevated temperatures of these experiments, the reaction of 2-methoxynaphthalene gave 2-naphthol as the major product in moderate yield (Scheme 1). GC-MS analysis of the crude reaction mixture indicated the presence of trace amounts of naphthalene along with 2-methylnaphthalene and further reduced species, including products of partial aromatic reduction. Compounds presumably derived from 2-naphthol silylation were also detected. Likewise, cleavage of 2-ethoxynaphthalene under the same conditions gave 2-naphthol in slightly higher yield, but with the same or analogous side products. Sterically bulkier ethers were investigated to probe the versatility and possible mechanism of the C—O bond cleavage. Despite the large alkyl substituent adjacent to the ether oxygen, reaction of 2-neopentyloxynaphthalene provided 2-naphthol in approximately the same yield as with the less bulky substrates. Even 2-tert-butyloxynapthalene was cleaved to give the expected naphthol in 55% yield (Scheme 1). Control experiments performed at identical conditions but without triethylsilane provided 2-naphthol in cases of 2-ethoxy- and 2-tert-butyloxynapthalene albeit with substantially diminished yields. Since 2-methoxy- and 2-neopentyloxy-substrates remained intact in such silane-free cleavages, a b elimination mechanism is likely to be operative. When attempting to reduce 4-tert-butyl and 4-methyl anisoles under the standard conditions, the yields of the corresponding phenols were high, likely because of more challenging silylation of the substituted phenyl ring for the steric reasons (Scheme 2).
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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